molecular formula C7H13N3O2 B10907213 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10907213
M. Wt: 171.20 g/mol
InChI Key: NRTSLSMJVKEJRL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

3-(2-methoxyethoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O2/c1-10-5-6(8)7(9-10)12-4-3-11-2/h5H,3-4,8H2,1-2H3

InChI Key

NRTSLSMJVKEJRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCCOC)N

Origin of Product

United States

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